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Compound of Interest

Compound Name:
4-Chloro-N,N-

diisopropylbenzamide

Cat. No.: B1361588 Get Quote

4-Chloro-N,N-diisopropylbenzamide: A Technical
Overview
For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available information on the

structure and properties of 4-Chloro-N,N-diisopropylbenzamide. It is important to note that

while structural and predicted data for this specific compound are available, detailed

experimental studies on its physicochemical properties, biological activity, and specific

synthetic protocols are limited in the public domain. Therefore, this guide also includes

comparative data from closely related analogues to provide a broader context for researchers.

Structure and Identification
4-Chloro-N,N-diisopropylbenzamide is a chemical compound belonging to the class of N,N-

disubstituted benzamides. Its core structure consists of a 4-chlorinated benzene ring attached

to a carbonyl group, which is further bonded to a nitrogen atom substituted with two isopropyl

groups.

Table 1: Compound Identification
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Identifier Value

IUPAC Name 4-chloro-N,N-di(propan-2-yl)benzamide

Molecular Formula C₁₃H₁₈ClNO

SMILES CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)Cl

InChI

InChI=1S/C13H18ClNO/c1-

9(2)15(10(3)4)13(16)11-5-7-12(14)8-6-11/h5-

10H,1-4H3

InChIKey MGPPJDHMGGQMSG-UHFFFAOYSA-N

CAS Number 58376-46-4

| PubChem CID | 241026[1] |

Physicochemical Properties
Specific experimental data on the physicochemical properties of 4-Chloro-N,N-
diisopropylbenzamide are not readily available in the cited literature. However, predicted

values and experimental data for closely related analogues provide useful estimations.

Table 2: Predicted Physicochemical Properties for 4-Chloro-N,N-diisopropylbenzamide

Property Predicted Value Source

Molecular Weight 239.74 g/mol -

Monoisotopic Mass 239.1077 Da PubChem[1]

| XlogP | 3.6 | PubChem[1] |

Table 3: Experimental Physicochemical Properties of Analogous Compounds
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Boiling Point
(°C)

4-Chloro-N,N-
dimethylbenza
mide

C₉H₁₀ClNO 183.63 59-61 -

4-Chloro-N,N-

diethylbenzamid

e

C₁₁H₁₄ClNO 211.69 36-39
155-156 (at 3

mmHg)

| 4-Chloro-N,N-diphenylbenzamide | C₁₉H₁₄ClNO | 307.78 | 134-136 | - |

Synthesis Protocols
A specific experimental protocol for the synthesis of 4-Chloro-N,N-diisopropylbenzamide is

not detailed in the available literature. However, a general and reliable method for the synthesis

of N,N-disubstituted benzamides is the acylation of a secondary amine with an acyl chloride.

The following is a generalized protocol based on the synthesis of similar compounds.

General Synthesis of 4-Chloro-N,N-disubstituted
Benzamides
Reaction Scheme:

Materials and Equipment:

4-Chlorobenzoyl chloride

Diisopropylamine

Triethylamine (or another suitable base like pyridine)

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

1 M Hydrochloric acid (HCl) solution
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Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary

evaporator, and standard laboratory glassware.

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,

dissolve diisopropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous

dichloromethane. Cool the flask to 0 °C in an ice bath.

Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in a minimal

amount of anhydrous dichloromethane and add it to a dropping funnel. Add the 4-

chlorobenzoyl chloride solution dropwise to the cooled, stirred amine solution over 15-20

minutes.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer

sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off

the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to yield the crude product.

Purification: If necessary, the crude product can be further purified by recrystallization from a

suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column

chromatography on silica gel.
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Synthesis Workflow

Start: Reagents

Reaction Setup:
- Dissolve Diisopropylamine & Triethylamine in DCM

- Cool to 0°C

Dropwise Addition:
4-Chlorobenzoyl Chloride in DCM

Reaction:
- Warm to RT
- Stir for 1-2h

- Monitor by TLC

Aqueous Work-up:
- Wash with HCl

- Wash with NaHCO3
- Wash with Brine

Drying & Concentration:
- Dry with MgSO4

- Filter
- Evaporate Solvent

Purification:
- Recrystallization or

- Column Chromatography

Final Product:
4-Chloro-N,N-diisopropylbenzamide

Click to download full resolution via product page
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A generalized workflow for the synthesis and purification of 4-Chloro-N,N-
diisopropylbenzamide.

Spectroscopic Data
Experimental spectroscopic data for 4-Chloro-N,N-diisopropylbenzamide is not available in

the searched literature. However, predicted mass spectrometry data and experimental data for

analogous compounds are presented below for reference.

Table 4: Predicted Collision Cross Section (CCS) for 4-Chloro-N,N-diisopropylbenzamide
Adducts

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 240.11498 154.2

[M+Na]⁺ 262.09692 160.6

[M-H]⁻ 238.10042 159.0

[M+NH₄]⁺ 257.14152 173.2

[M+K]⁺ 278.07086 158.3

Data from PubChem.[1]

Table 5: Spectroscopic Data of Analogous Compounds
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Compound
¹H NMR
(CDCl₃, δ ppm)

¹³C NMR
(CDCl₃, δ ppm)

IR (cm⁻¹)
Mass
Spectrum
(m/z)

4-Chloro-N,N-

dimethylbenza

mide

7.41 (d, 2H),
7.35 (d, 2H),
3.09 (s, 3H),
2.95 (s, 3H)

171.2, 137.2,
135.3, 129.0,
128.8

1630 (C=O),
1280 (C-N)

183 (M⁺), 139,
111

4-Chloro-N,N-

diethylbenzamid

e

7.38 (d, 2H),

7.32 (d, 2H),

3.55 (q, 2H),

3.24 (q, 2H),

1.23 (t, 3H), 1.11

(t, 3H)

171.0, 137.4,

135.6, 128.9,

128.7, 43.3,

39.2, 14.1, 12.8

1632 (C=O),

1282 (C-N)

211 (M⁺), 139,

111

4-Chloro-N,N-

diphenylbenzami

de

7.4-7.1 (m, 14H)

169.6, 143.8,

136.4, 130.8,

129.4, 128.3,

127.6, 126.7

1651 (C=O),

1344 (C-N), 692

(C-Cl)

307 (M⁺), 309

([M+2]⁺)[2]

Note: Data for dimethyl and diethyl analogues are typical literature values. Data for the

diphenyl analogue is from a detailed study.[2]

Biological Activity
There is no specific biological activity reported for 4-Chloro-N,N-diisopropylbenzamide in the

available literature. However, the benzamide scaffold is present in numerous biologically active

molecules. Analogues have been investigated for a variety of therapeutic applications.

Anticancer Agents: Many N-substituted benzamide derivatives have been synthesized and

evaluated as potential antitumor agents. For example, some act as histone deacetylase

(HDAC) inhibitors.

Antimicrobial Agents: The benzamide moiety is also a feature in compounds with

antibacterial and antifungal properties.
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Receptor Antagonists: A notable example is GSK3787 (4-chloro-N-(2-{[5-(trifluoromethyl)-2-

pyridyl]sulfonyl}ethyl)benzamide), which acts as a selective and irreversible peroxisome

proliferator-activated receptor delta (PPARδ) antagonist.[3]

These examples suggest that 4-Chloro-N,N-diisopropylbenzamide could be a candidate for

screening in various biological assays to explore its potential therapeutic value.

Signaling Pathways and Experimental Workflows
No specific signaling pathways involving 4-Chloro-N,N-diisopropylbenzamide have been

identified. To investigate the biological effects of this compound, a general experimental

workflow could be employed.

Biological Investigation Workflow

4-Chloro-N,N-
diisopropylbenzamide

In Vitro Assays
- Cytotoxicity (e.g., MTT)

- Enzyme Inhibition
- Receptor Binding

Target Identification
- Affinity Chromatography

- Proteomics

Pathway Analysis
- Western Blot

- Reporter Assays
- Gene Expression

In Vivo Models
(if promising in vitro results)

Click to download full resolution via product page

A general workflow for the biological evaluation of a novel compound.

Conclusion
4-Chloro-N,N-diisopropylbenzamide is a well-defined chemical structure for which limited

experimental data has been published. This guide has provided the available structural

information and offers a framework for its synthesis and potential biological evaluation based

on data from closely related compounds. Further experimental research is necessary to fully

characterize its physicochemical properties, spectroscopic profile, and biological activities.

Researchers interested in this molecule are encouraged to use the provided protocols and

comparative data as a starting point for their investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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